
4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis and Cycloaddition Reactions
Research demonstrates the utility of similar sulfonamide compounds in enantioselective synthesis. For example, the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with acyclic enones or ynones provides a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, showcasing the potential of these compounds in organic synthesis and drug development (Liu et al., 2013).
Fluorinated Compounds in Carbohydrate Chemistry
Fluorinated derivatives, like the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, have been designed and synthesized for protecting hydroxyl groups in carbohydrate chemistry. These groups offer high yield and stability, underscoring the relevance of fluorinated sulfonamides in chemical synthesis and protection strategies (Spjut et al., 2010).
Corrosion Inhibition
Piperidine derivatives, such as those similar to the compound , have been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness in protecting metals, particularly iron, from corrosion, indicating their importance in material science and engineering (Kaya et al., 2016).
Synthesis and Properties of Fluorinated Polyamides
The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, used in preparing fluorinated polyamides containing pyridine and sulfone moieties, showcases another application. These polymers exhibit desirable properties such as solubility in organic solvents, high glass transition temperatures, and low dielectric constants, making them useful in high-performance materials (Liu et al., 2013).
Antibacterial Activity of Tetracyclic Quinolone Antibacterials
Tetracyclic quinolone antibacterials, containing structures similar to the compound in focus, demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Taguchi et al., 1992).
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-11-17(12-19(23)21(14)2)26-16-7-9-22(10-8-16)27(24,25)13-15-5-3-4-6-18(15)20/h3-6,11-12,16H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJQCBHRNVPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)
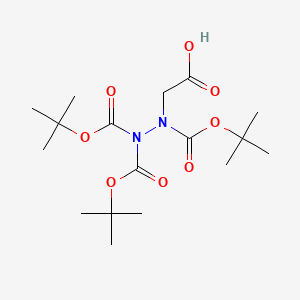
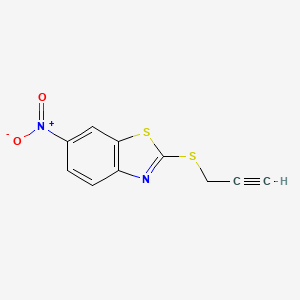
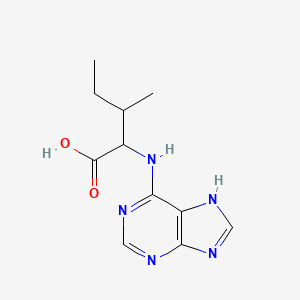
![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2722750.png)
![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)

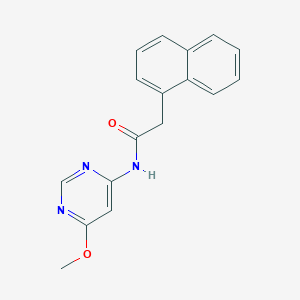
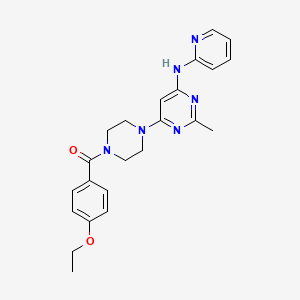
![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)
